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Compound of Interest

2-Methoxy-5-sulfamoylbenzoic
Compound Name: d
aci

Cat. No.: B135336

Introduction

In the landscape of pharmaceutical development and manufacturing, the unambiguous
identification and quality control of chemical entities is paramount. 2-Methoxy-5-
sulfamoylbenzoic acid (CAS No: 22117-85-7), a key intermediate and a known impurity of the
antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule
where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3]
This technical guide provides an in-depth analysis of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to
characterize this compound.

This document is designed for researchers, analytical scientists, and drug development
professionals. It moves beyond a simple recitation of data, offering insights into the causal
relationships between the molecular structure of 2-Methoxy-5-sulfamoylbenzoic acid and its
spectral output. The methodologies described herein are grounded in established principles to
ensure self-validating and reproducible results.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's
structure. 2-Methoxy-5-sulfamoylbenzoic acid is a tri-substituted benzene ring, featuring a
carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional
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groups dictates the chemical environment of each atom and bond, giving rise to a unique
spectroscopic fingerprint.

The IUPAC name for this compound is 2-methoxy-5-sulfamoylbenzoic acid, and its
molecular formula is CsHoaNOsS, corresponding to a molecular weight of approximately 231.23
g/mol .[3]

Caption: Structure of 2-Methoxy-5-sulfamoylbenzoic acid with key proton groups highlighted.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the number, connectivity, and
chemical environment of hydrogen atoms in a molecule. For 2-Methoxy-5-sulfamoylbenzoic
acid, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic
acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide
(DMSO-de) is an excellent choice as it can solubilize the compound and allows for the
observation of exchangeable protons from the -COOH and -SOz2NH:z groups.

Predicted *H NMR Spectral Data (in DMSO-de)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~13.0 Broad Singlet

1H

COOH

The acidic proton
is highly
deshielded and
its signal is
typically very
broad.

~8.2 Doublet (d)

1H

H-6

This proton is
ortho to the
strongly electron-
withdrawing
COOH group,
shifting it
significantly
downfield. It
shows coupling
to H-4.

Doublet of
Doublets (dd)

1H

H-4

This proton is
ortho to the
SO:zNH:z group
and meta to the
COOH group. It
is coupled to
both H-3 and H-
6.

~7.3 Doublet (d)

1H

H-3

This proton is
ortho to the
electron-donating
OCHs group,
shifting it upfield
relative to the
other aromatic
protons. Itis

coupled to H-4.
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The two protons
of the
sulfonamide
_ group are

~7.2 Broad Singlet 2H SO2NH:z
exchangeable
and often appear
as a broad

singlet.

The three
equivalent
protons of the
methoxy group
~3.9 Singlet 3H OCHs are shielded and
appear as a
sharp singlet as
they have no
adjacent protons

to couple with.

Note: Predicted chemical shifts are estimates and can vary based on solvent and
concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The
carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons
(shifting them downfield). Conversely, the methoxy group is electron-donating, shielding
adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling
between non-equivalent neighboring protons, providing definitive structural connectivity. The
availability of full characterization data, including *H NMR, from specialized suppliers confirms
these expected features.[2]

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the
molecule lacks symmetry, eight distinct signals are expected in the 13C NMR spectrum,
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corresponding to the eight unique carbon atoms.

Predicted 13C NMR Spectral Data (in DMSO-de)

Chemical Shift (0, ppm) Assignment Rationale

The carbonyl carbon of the
~166 C=0 carboxylic acid is significantly
deshielded.

Aromatic carbon attached to
~158 C-2 (C-OCHs5) the oxygen of the methoxy
group, shifted downfield.

Aromatic carbon attached to
~138 C-5 (C-SO2NHz2) the electron-withdrawing

sulfonamide group.

Aromatic CH carbon adjacent

~132 C-4 _
to the sulfonamide group.
Aromatic CH carbon adjacent
~130 C-6 _ _
to the carboxylic acid group.
Quaternary aromatic carbon
~125 C-1 (C-COOH) attached to the carboxylic acid
group.
Aromatic CH carbon adjacent
~115 C-3 to the methoxy group, shifted
upfield.
The methoxy carbon is
~56 OCHs shielded and appears in the

typical aliphatic region.

Note: Predicted chemical shifts are estimates.

The availability of advanced NMR data, such as 3C NMR, is often included in the Certificate of
Analysis for pharmaceutical standards, underscoring its importance for unambiguous
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identification.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands

Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
Sulfonamide (- )
3400 - 3300 N-H Stretch Medium
SO2NHz2)
Carboxylic Acid (-
3300 - 2500 O-H Stretch Broad, Strong
COOH)
Carboxylic Acid (-
~1700 C=0 Stretch Strong
COOH)
1600, 1480 C=C Stretch Aromatic Ring Medium-Weak
S=0 Asymmetric & Sulfonamide (-
~1330, ~1160 ) Strong
Symmetric Stretch SO2NHz2)
~1250 C-O Stretch Aryl Ether (-O-CH3) Strong

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The
very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong
S=0 stretching bands are definitive evidence for the sulfonamide group, and the strong C=0
stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the
characterization package for reference standards.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
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structure. Using a soft ionization technique like Electrospray lonization (ESI), the protonated

molecule [M+H]* would be expected.

Predicted Mass Spectrometry Data (ESI+)

miz lon Rationale

Protonated parent molecule
232.0274 [M+H]* (CsH10NOsS*). The exact

mass is a key identifier.[3]

Loss of a water molecule from
214.0168 [M+H - H20]*

the protonated parent.

Subsequent loss of carbon
186.0219 [M+H - H20 - COJ* _

monoxide.

Loss of the sulfamoy! radical
154.0423 [M+H - SO2NHz]* followed by hydrogen

rearrangement.

Under harsher conditions like Electron lonization (El), fragmentation would be more extensive.

Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the

benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[5]

Standard Operating Procedure for Spectroscopic

Analysis

To ensure data integrity and reproducibility, a standardized workflow is essential.
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4 )

Sample Preparation
Weigh ~10-20 mg of
2-Methoxy-5-sulfamoylbenzoic acid

'

Dissolve in 0.7 mL of
appropriate deuterated solvent
(e.g., DMSO-d6 for NMR)

i

Transfer to NMR tube or
prepare KBr pellet (IR) / dilute
solution (MS)

- J
Data AC(#Jisition
NMR: Acquire 1H, 130 IR: Acquire spectrum using MS: Infuse sample into
COSY, HSQC spectraon a FT-IR spectrometer HRMS (e.g., Q-TOF) with
400 MHz+ spectrometer (4000-400 cm-1) ESI source

\@Erocesm hg & Anal

[ Process spectra: Fourier
t

ransform, phase correction,
baseline correctlon

Integrate peaks (NMR),
pick peaks (IR, MS)

'

Assign signals based on
chemical shifts, coupling,
and fragmentation patterns

'

Compare data against
reference standard or
theoretical values

G J

[Generate Certificate
of Analysis (CoA)

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic characterization.
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Methodology:
e Sample Preparation:

o NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of
a suitable deuterated solvent (e.g., DMSO-de). Vortex to ensure complete dissolution and
transfer the solution to a 5 mm NMR tube.

o IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder.
Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

o MS (Infusion): Prepare a dilute solution of the sample (~10 pug/mL) in an appropriate
solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

» Data Acquisition:

o NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.
Standard experiments should include *H, 3C, and 2D experiments like COSY and HSQC
for complete assignment.

o IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the
spectrum, typically over a range of 4000-400 cm™1.

o MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such
as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to
obtain accurate mass measurements.

o Data Analysis:
o Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

o For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm),
integrate the signals, and assign the peaks based on their chemical shift and multiplicity.

o For IR, identify the characteristic absorption bands and assign them to the corresponding
functional groups.
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o For MS, determine the accurate mass of the parent ion and propose structures for the
major fragment ions.

o The complete dataset must be consistent with the proposed structure of 2-Methoxy-5-
sulfamoylbenzoic acid. This self-validating system ensures the highest level of
confidence in the compound's identity and purity.

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-5-sulfamoylbenzoic acid,
integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its
structural confirmation and quality assessment. Each technique offers complementary
information, and together they form a powerful analytical toolkit. The predictable patterns,
derived from fundamental chemical principles, align with the characterization data provided with
pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug
development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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